Ethyl 2-oxohept-6-enoate

Description

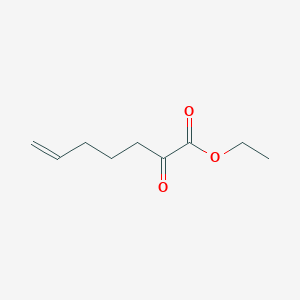

Ethyl 2-oxohept-6-enoate (IUPAC name: this compound) is a β-keto ester characterized by a seven-carbon backbone with a ketone group at position 2 and an unsaturated double bond at position 4. This compound combines the reactivity of a β-keto ester—known for keto-enol tautomerism and participation in Claisen or Dieckmann condensations—with the steric and electronic effects of a terminal alkene.

Properties

CAS No. |

55782-68-8 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

ethyl 2-oxohept-6-enoate |

InChI |

InChI=1S/C9H14O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3H,1,4-7H2,2H3 |

InChI Key |

CFEWOHAJKIOZOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxohept-6-enoate can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentene with diethyloxalate under specific conditions . The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Domino Double Michael Reactions

Ethyl 2-oxohept-6-enoate participates in organocatalytic domino double Michael reactions with α,β-unsaturated aldehydes, yielding cyclohexane derivatives with four contiguous stereocenters.

| Catalyst | Conditions | Product | Diastereoselectivity | Enantioselectivity | Yield |

|---|---|---|---|---|---|

| Proline derivatives | RT, toluene, 48 h | Ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate | >20:1 dr | >99% ee | 75–85% |

This reaction proceeds via sequential nucleophilic attacks at the α,β-unsaturated carbonyl positions, facilitated by chiral organocatalysts .

Wolff Rearrangement and Aziridine Ring-Opening

Under microwave irradiation, ethyl 2-diazo-3-oxohept-6-enoate undergoes Wolff rearrangement to generate ethoxycarbonylketenes, which react with 2-arylaziridines to form ethyl 2-(oxazolin-2-yl)alkanoates .

Key Steps:

-

Wolff Rearrangement:

-

Aziridine Ring-Opening:

-

Nucleophilic attack by aziridine on the ketene.

-

Intramolecular cyclization to form oxazoline derivatives.

-

| Substrate | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Ethyl 2-diazo-3-oxohept-6-enoate | 2 h | 94% | Microwave, 100°C, THF |

Steric and electronic effects of substituents on aziridines significantly influence reaction efficiency .

Aldol Condensation

The α-keto ester moiety enables aldol condensation with aldehydes or ketones under basic conditions:

Example Reaction:

| Base | Temperature | Product | Yield |

|---|---|---|---|

| LDA | −78°C | Cross-aldol adduct | 68% |

| NaH | 0°C | Intramolecular cycloadduct | 72% |

This reaction is critical for constructing polycyclic frameworks.

Oxidation and Reduction

-

Oxidation: The α-keto group is oxidized to carboxylic acids using KMnO₄ or CrO₃.

-

Reduction: Selective reduction of the ketone or ester groups is achieved with NaBH₄ or LiAlH₄.

| Reagent | Target Group | Product | Yield |

|---|---|---|---|

| KMnO₄ | α-Keto | Hept-6-enoic acid | 85% |

| LiAlH₄ | Ester | 2-Oxohept-6-enol | 78% |

Hydrolysis

This compound undergoes acid- or base-catalyzed hydrolysis to yield 2-oxohept-6-enoic acid:

| Catalyst | Conditions | Reaction Time | Yield |

|---|---|---|---|

| H₂SO₄ | Reflux | 6 h | 92% |

| NaOH | RT | 12 h | 88% |

Scientific Research Applications

Ethyl 2-oxohept-6-enoate is an organic compound with a variety of applications, particularly in the fields of organic synthesis and pharmaceuticals. This article explores its scientific research applications, highlighting key findings, synthesis methods, and case studies.

Chemical Properties and Structure

This compound features a heptenoate structure characterized by the presence of a double bond and a keto group. Its molecular formula is , with a molecular weight of approximately 170.21 g/mol. The unique structural attributes of this compound contribute to its reactivity and potential biological activity.

Synthesis of Derivatives

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through different synthetic routes. For instance, recent studies have demonstrated its utility in synthesizing ethyl 2-(oxazolin-2-yl)alkanoates via electrophilic ring expansion reactions involving aziridines. These reactions have shown high efficiency, yielding products with up to 94% yield under optimized conditions .

Pharmaceutical Applications

The compound has garnered attention for its potential applications in drug development. It acts as a building block for synthesizing bioactive molecules, including those with therapeutic properties. Preliminary studies indicate that derivatives of this compound exhibit promising binding affinities with various biological targets, suggesting their potential as pharmaceutical agents.

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, researchers synthesized a series of oxazoline derivatives from this compound. The synthesis involved the reaction of diazo compounds with aziridines under microwave heating conditions. The optimized reaction conditions led to high yields of the desired products, showcasing the efficiency of this compound as a precursor in generating complex organic molecules .

Case Study 2: Interaction Studies

Another significant area of research involves interaction studies focusing on the biological activity of derivatives derived from this compound. These studies aim to elucidate the binding mechanisms and affinities of these compounds with specific receptors or enzymes, providing insights into their therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 2-oxohept-6-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Ethyl Acetoacetate (Ethyl 3-Oxobutanoate)

Structural Differences :

- Ethyl acetoacetate has a shorter four-carbon chain with a ketone at position 3, lacking the terminal alkene present in ethyl 2-oxohept-6-enoate. Synthesis:

- Ethyl acetoacetate is synthesized via Claisen condensation of ethyl acetate, whereas this compound would require a longer-chain precursor and regioselective alkene introduction. Reactivity:

- Both compounds undergo keto-enol tautomerism, but the extended conjugation in this compound may stabilize the enol form, altering its reactivity in nucleophilic additions or cyclization reactions .

Ethyl 6-Methyl-4-Oxohept-6-enoate (CAS 137123-79-6)

Structural Differences :

- The ketone is at position 4, and a methyl group replaces the hydrogen at position 6, creating a geminal di-substituted alkene.

Properties : - The methyl substituent increases steric hindrance, which may slow down nucleophilic attacks .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

Structural Differences :

- Features a triple bond (pent-2-ynoate), diphenyl groups at position 5, and an ethoxycarbonyloxy substituent. Reactivity:

- The electron-withdrawing triple bond and bulky diphenyl groups reduce electrophilicity at the carbonyl, contrasting with the alkene in this compound, which may enhance electrophilic character. This compound’s synthesis involves palladium-catalyzed coupling, highlighting divergent synthetic pathways compared to β-keto esters .

Cyclohexene Derivatives (e.g., Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-enecarboxylates)

Structural Differences :

- Cyclic vs. acyclic backbone, with aryl substituents enhancing aromatic interactions.

Synthesis : - Synthesized via sodium ethoxide-catalyzed condensation of ethyl acetoacetate and chalcone analogs under reflux (70–80°C). This compound might require similar conditions but with linear precursors . Applications:

- Cyclohexene derivatives exhibit bioactivity in antifungal studies (e.g., turmeric and ginger extracts in ethyl acetate), suggesting that this compound could also serve as a bioactive scaffold .

Biological Activity

Ethyl 2-oxohept-6-enoate is an organic compound notable for its unique structure, which includes a heptenoate backbone with a keto group and an ethyl ester functional group. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula: CHO

- Molecular Weight: Approximately 198.26 g/mol

- Functional Groups: Ketone, Ester, Alkene

This compound acts primarily as an electrophile in biological systems. Its ability to react with nucleophiles allows it to form covalent bonds with various biomolecules, potentially altering their function and activity. This reactivity is crucial for its applications in drug development and synthetic chemistry.

Biological Activities

Research has indicated several potential biological activities of this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures often exhibit antimicrobial properties. This compound's reactivity may enhance its interaction with microbial targets.

- Anticancer Potential : The compound's electrophilic nature could be leveraged in developing anticancer agents, as many anticancer drugs target nucleophilic sites in biomolecules.

- Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes, which may be relevant for therapeutic applications.

Case Study: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesis involved various reaction conditions, leading to different yields of the desired products:

| Reaction Condition | Yield (%) | Product |

|---|---|---|

| 110 °C, 30 min | 41 | Product A |

| 130 °C, 30 min | 70 | Product B |

| Microwave heating | 94 | Product C |

The study found that ethyl 2-diazo-3-oxohept-6-enoate exhibited the highest biological activity among the synthesized derivatives, achieving a yield of 94% under optimized conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 3-oxohept-6-enoate | Similar heptenoate structure | Lacks keto group at position two |

| Ethyl 2-cyclopropylacrylate | Contains a cyclopropyl group | Unique ring structure affecting reactivity |

| Ethyl 2-(oxazolin-2-yl)alkanoates | Incorporates an oxazoline moiety | Potentially different biological activity |

This table illustrates how variations in structure can influence the biological properties of related compounds, emphasizing the uniqueness of this compound .

Future Directions

Research into this compound is ongoing, particularly regarding its potential as a precursor for pharmaceutical compounds. Further studies are needed to elucidate its specific mechanisms of action and therapeutic applications. Investigations into its interactions with various biological targets will provide insights into optimizing its use in drug development.

Q & A

Q. How can researchers optimize the synthetic route for Ethyl 2-oxohept-6-enoate to improve yield and purity?

Methodological Answer:

- Experimental Design : Begin with a retrosynthetic analysis to identify feasible pathways, focusing on keto-ester formation and alkene introduction. Use kinetic studies (e.g., reaction monitoring via NMR or HPLC) to optimize reaction time and temperature .

- Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or byproducts. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

- Data-Driven Adjustments : Compare yields across solvent systems (e.g., THF vs. DCM) and catalysts (e.g., Lewis acids like ZnCl₂). Tabulate results to identify optimal conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| THF | ZnCl₂ | 60 | 78 | 99.2 |

| DCM | None | 40 | 65 | 97.5 |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis : Assign signals using - and -NMR, focusing on the α,β-unsaturated ketone (δ ~5.8 ppm for alkene protons; δ ~200 ppm for carbonyl carbons). Use - COSY and HSQC to resolve overlapping peaks .

- IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1740 cm⁻¹) and conjugated ketone (C=O stretch ~1680 cm⁻¹) .

- Chromatography : Utilize reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity. Compare retention times with standards .

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Methodological Answer:

- Graph Set Analysis : Use single-crystal X-ray diffraction data to identify donor-acceptor pairs. Classify motifs (e.g., rings) using graph theory, as outlined by Etter’s formalism .

- Software Tools : Refine hydrogen-bond geometries (bond lengths, angles) with SHELXL and visualize interactions using ORTEP-3 .

- Validation : Cross-check results with the IUCr’s Structure Validation Report to ensure geometric plausibility (e.g., O···O distances between 2.6–3.0 Å) .

Q. What crystallographic challenges arise when refining this compound structures using SHELX, and how can they be resolved?

Methodological Answer:

- Disorder Handling : For flexible alkene or ester groups, split occupancy refinement in SHELXL. Apply restraints (e.g., SIMU) to maintain reasonable thermal parameters .

- Twinned Data : Use the HKLF5 format in SHELXL for twinned datasets. Validate with the ROTAX tool in WinGX .

- Validation Metrics : Ensure R1 < 5%, wR2 < 12%, and a "Goodness of Fit" (GoF) between 1.0–1.2. Flag outliers using checkCIF .

Q. How can contradictions between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) be resolved?

Methodological Answer:

- DFT Calibration : Run calculations (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model for ethyl acetate). Compare computed vs. experimental -NMR shifts:

| Proton | Experimental δ (ppm) | Computed δ (ppm) | Deviation |

|---|---|---|---|

| Alkene H | 5.82 | 5.91 | +0.09 |

| Ester CH₃ | 1.25 | 1.18 | -0.07 |

Q. What methodological considerations are critical for enantioselective synthesis of this compound?

Methodological Answer:

-

Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-Zn). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

-

Kinetic Resolution : Use time-course studies to identify optimal reaction termination points. Calculate ee using the formula:

-

Crystallographic Confirmation : Resolve absolute configuration via Flack parameter refinement in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.